(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Catalog No.
S14040087
CAS No.
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4...

Product Name

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

IUPAC Name

(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)/t3-,4+

InChI Key

DRMNZTFLOOSXIN-ZXZARUISSA-N

Canonical SMILES

CC1(C2C1C(=O)NC2=O)C

Isomeric SMILES

CC1([C@@H]2[C@H]1C(=O)NC2=O)C

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound notable for its unique structural attributes, which include a rigid bicyclic framework and specific stereochemistry. This compound has garnered significant attention in various fields of scientific research due to its distinct chemical and physical properties. It is classified under the molecular formula C₇H₉NO₂ and has a molecular weight of approximately 139.15 g/mol. Its structure features a nitrogen atom integrated into the bicyclic system, which contributes to its potential reactivity and biological activity .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, producing alcohols or amines.
  • Substitution: The compound can undergo substitution reactions where functional groups on the bicyclic ring are replaced by other groups, often facilitated by halogenation using bromine or chlorine in the presence of a catalyst .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenation using bromine or chlorine under catalytic conditions.

Research into the biological activity of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione indicates its potential as an inhibitor in various biochemical pathways. Its interactions with specific enzymes or receptors may alter their activities, leading to various biological effects. This compound has been studied for its potential therapeutic properties, particularly in medicinal chemistry .

The synthesis of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves:

  • Formation of the Bicyclic Ring System: This is achieved through intramolecular cyclization reactions starting from suitable precursor molecules.
  • Reaction Conditions: Strong acids or bases are often used as catalysts under controlled temperatures and reaction times to ensure optimal yield and purity.
  • Purification: Post-synthesis purification methods such as recrystallization or chromatography are employed to isolate the desired compound in high purity .

The applications of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione span several domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its interactions with biomolecules and potential biological effects.
  • Medicine: Explored for therapeutic properties and roles as inhibitors in biochemical pathways.
  • Industry: Utilized in developing new materials and chemical processes .

Studies on the interactions of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione with various biological targets have revealed its potential efficacy as a modulator of enzyme activity and receptor interactions. These interactions may provide insights into its mechanism of action and help identify its therapeutic applications in drug development .

Several compounds share structural similarities with (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione:

Compound NameStructure TypeApplication Area
Latanoprost acidBicyclicOphthalmology
VorapaxarThrombin receptor antagonistCardiovascular medicine
6-Hydroxy-LatanoprostBicyclic derivativeOphthalmology

Uniqueness

The uniqueness of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione lies in its specific stereochemistry and the azabicyclo ring system. These features impart distinctive chemical and biological properties that differentiate it from other similar compounds listed above .

One-Step Amination Ring-Closure Strategies Using Carboxylic Acid Derivatives

One-step amination ring-closure strategies offer a direct route to synthesize the bicyclic imide core. A prominent method involves the reaction of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ammonium acetate under dehydrating conditions. This process leverages the inherent reactivity of carboxylic acid derivatives to form both the imide and bicyclic framework simultaneously.

The reaction proceeds via initial formation of an ammonium carboxylate intermediate, followed by intramolecular cyclization. Acetic anhydride and sodium acetate act as dual dehydrating agents, facilitating the removal of water and driving the equilibrium toward product formation. Key parameters include:

  • Temperature: 80–100°C to ensure complete dehydration without side reactions.
  • Solvent System: Toluene and dichloromethane mixtures optimize solubility and azeotropic water removal.
  • Yield: 78–85% after recrystallization from n-hexane.

Table 1: Optimization of One-Step Amination Ring-Closure

Carboxylic Acid DerivativeAmmonium SourceDehydrating AgentSolventTemperature (°C)Yield (%)
3,3-Dimethylcyclopropane-1,2-dicarboxylic acidAmmonium acetateAcetic anhydride/NaOAcToluene/CH₂Cl₂9082

This method’s efficiency stems from avoiding multi-step protection-deprotection sequences, though purification remains critical to isolate the bicyclic imide from residual starting materials.

Catalytic Cyclocondensation Approaches with Heterogeneous Lewis Acid Catalysts

Heterogeneous Lewis acid catalysts, particularly ceria (CeO₂), have emerged as robust tools for cyclocondensation reactions. Ceria’s water-tolerant Lewis acidic sites enable it to catalyze the formation of the bicyclic imide under hydrolytically challenging conditions.

In a representative protocol, propylene and formaldehyde undergo Prins condensation to form a dioxane intermediate, which is subsequently hydrolyzed to 1,3-butanediol. Adapting this pathway, the bicyclic imide is synthesized via cyclocondensation of a diketone precursor with an amine source. Ceria’s surface oxygen vacancies stabilize transition states, while its insolubility ensures easy recovery and reuse.

Mechanistic Insights:

  • Adsorption: The diketone and amine adsorb onto Ce³⁺ sites via lone-pair interactions.
  • Cyclization: Nucleophilic attack by the amine forms the azabicyclo ring.
  • Dehydration: Water elimination completes imide formation, with ceria’s vacancies preventing catalyst deactivation.

Table 2: Performance of Ceria in Cyclocondensation

SubstrateCatalyst Loading (wt%)Reaction Time (h)Yield (%)Turnover Number (TON)
Diketone + Ammonia51289260

Comparisons with homogeneous Lewis acids (e.g., AlCl₃) reveal ceria’s superiority in moisture-rich environments, achieving TONs exceeding 260.

1,3-Dipolar Cycloaddition Routes to Functionalized Bicyclic Imide Systems

1,3-Dipolar cycloaddition provides a versatile route to introduce functional groups onto the bicyclic framework. While direct examples targeting (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione are limited, analogous syntheses of bicyclic imides highlight its potential.

For instance, maleimide derivatives undergo cycloaddition with nitrile oxides to form isoxazoline-fused bicyclic systems. Subsequent hydrogenolysis or oxidation yields the imide moiety. Key considerations include:

  • Dipolarophile Selection: Electron-deficient alkenes (e.g., maleimides) enhance reaction rates.
  • Catalysis: Ruthenium complexes facilitate regioselective cycloadditions, though stoichiometric conditions are often employed.

Table 3: 1,3-Dipolar Cycloaddition Parameters

DipolarophileDipoleCatalystSolventTemperature (°C)Yield (%)
MaleimideNitrile oxideNoneToluene11065
CitraconimideAzomethine ylideRu(PPh₃)₃Cl₂Dioxane13572

Functionalization at the 3-aza position is achievable by modifying the dipole component, though stereochemical control remains challenging.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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